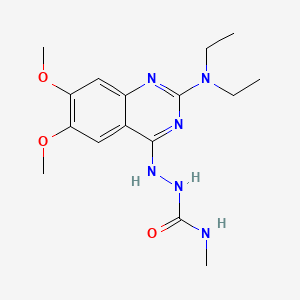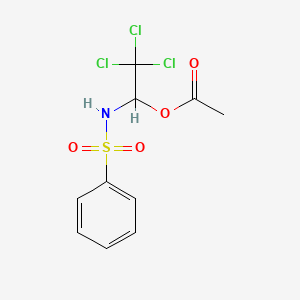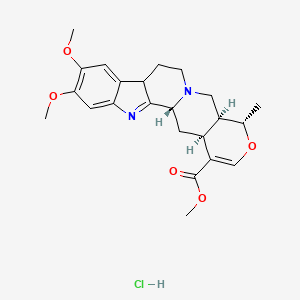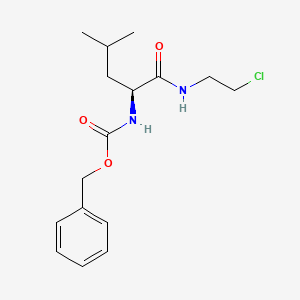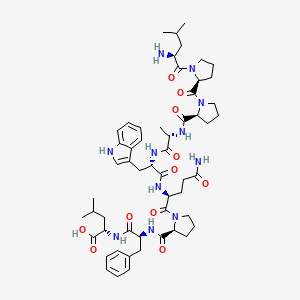
Unii-cwu44OX3IG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-cwu44OX3IG, also known as SURB7, is a compound identified by its Unique Ingredient Identifier (UNII). UNIIs are generated based on scientific identity characteristics using ISO 11238 data elements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Unii-cwu44OX3IG involves several steps, typically starting with the selection of appropriate precursor molecules. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to ensure the desired chemical transformations. Detailed synthetic routes are usually documented in scientific literature, providing step-by-step procedures for laboratory synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized processes to maximize yield and purity. This often involves continuous flow reactions, automated control systems, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Unii-cwu44OX3IG can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Aplicaciones Científicas De Investigación
Unii-cwu44OX3IG has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Unii-cwu44OX3IG involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed studies often elucidate the binding sites and the molecular dynamics involved in these interactions.
Propiedades
Número CAS |
735328-94-6 |
|---|---|
Fórmula molecular |
C55H77N11O11 |
Peso molecular |
1068.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C55H77N11O11/c1-31(2)26-37(56)52(73)66-25-13-20-45(66)54(75)65-24-12-18-43(65)50(71)59-33(5)47(68)61-41(29-35-30-58-38-17-10-9-16-36(35)38)49(70)60-39(21-22-46(57)67)53(74)64-23-11-19-44(64)51(72)62-40(28-34-14-7-6-8-15-34)48(69)63-42(55(76)77)27-32(3)4/h6-10,14-17,30-33,37,39-45,58H,11-13,18-29,56H2,1-5H3,(H2,57,67)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,63,69)(H,76,77)/t33-,37-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
Clave InChI |
GSBNFUXKKVJCPB-CNELRBRMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


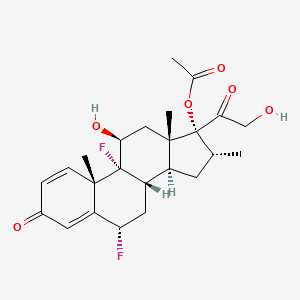
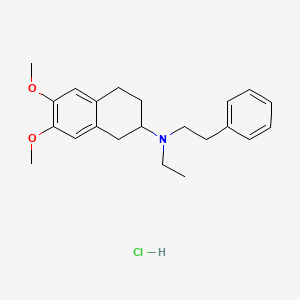
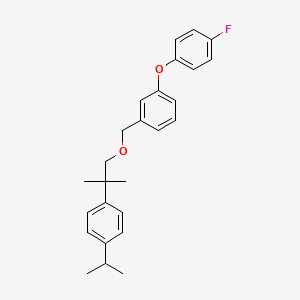



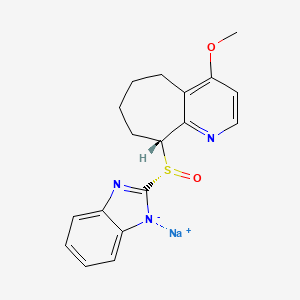
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)


